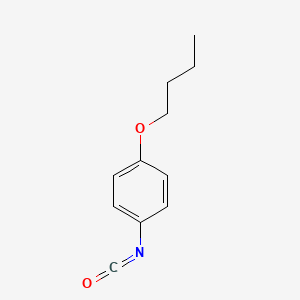

2-(3,4,5-Trimethoxyphenyl)pyrrolidine

説明

2-(3,4,5-Trimethoxyphenyl)pyrrolidine, also known as 2-TMP, is a heterocyclic compound belonging to the pyrrolidine family. It is a synthetic compound that can be used in a variety of applications, including scientific research, drug development, and laboratory experiments. 2-TMP is a versatile compound that has been used in a variety of studies, including those related to pharmacology, toxicology, and biochemistry.

科学的研究の応用

Optoelectronic and Nonlinear Optical Properties

The compound 2,6-diphenyl-4-(3,4,5-trimethoxyphenyl)pyridine, a derivative of 2-(3,4,5-Trimethoxyphenyl)pyrrolidine, shows promising applications in optoelectronics and nonlinear optical (NLO) properties. Its electronic and optical parameters such as refractive index, reflectivity, dielectric function, and extinction coefficient make it suitable for semiconductor applications. Its isotropic and anisotropic polarizability values, along with its third-order NLO polarizability, indicate its potential as an NLO material (Chaudhry et al., 2019).

Structural Chemistry

In another study, the pyrrolidine ring of a compound structurally related to this compound, connected to an estrone group, exhibits interesting structural properties. This includes a twist conformation of the pyrrolidine ring and envelope conformation of another five-membered ring, contributing to understanding the structural chemistry of such compounds (Kamala et al., 2008).

Synthetic Applications

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-pyrrolidine, a mescaline analogue, demonstrates its utility in synthetic chemistry. This synthesis involved a Heck arylation and a sequence of reactions to convert the hemiaminal adduct to the mescaline analogue, indicating its applicability in synthetic routes for complex molecules (Barreto et al., 2007).

Catalysis and Stereochemistry

A study on diastereomeric derivatives of 3-(diphenylphosphanyl) pyrrolidine, structurally related to this compound, highlights its role in catalysis and stereochemistry. This research is significant for asymmetric transformations and NMR analysis, demonstrating its application in advanced chemical synthesis (Nagel & Nedden, 1997).

作用機序

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, have been known to inhibit various targets like tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

One compound with a tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation . This suggests that 2-(3,4,5-Trimethoxyphenyl)pyrrolidine might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Tmp-bearing compounds have been associated with a wide range of bioactivities, indicating their potential to affect multiple biochemical pathways .

Result of Action

Tmp-bearing compounds have shown notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, efficacy against leishmania, malaria, and trypanosoma, and have been associated with anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

生化学分析

Biochemical Properties

2-(3,4,5-Trimethoxyphenyl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit Taq polymerase and telomerase, which are crucial for DNA replication and maintenance . Additionally, it triggers caspase activation through a possible oxidative mechanism and down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, inhibiting ERKs phosphorylation . These interactions highlight the compound’s potential in modulating key biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit tubulin polymerization, which is essential for maintaining cell structure and division . Furthermore, it down-regulates ERK2 protein and inhibits ERKs phosphorylation, impacting cell signaling pathways . These cellular effects underscore the compound’s potential in therapeutic applications, particularly in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it inhibits Taq polymerase and telomerase, enzymes critical for DNA replication . Additionally, it triggers caspase activation, leading to programmed cell death, and down-regulates ERK2 protein, inhibiting ERKs phosphorylation . These molecular interactions provide insights into the compound’s potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains potent cytotoxic activities over time, with IC50 values significantly lower than those of colchicine . These findings suggest that the compound remains effective over extended periods, making it a promising candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibiting tubulin polymerization and down-regulating ERK2 protein . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Understanding these dosage effects is crucial for developing safe and effective treatments.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. For instance, it inhibits Taq polymerase and telomerase, enzymes involved in DNA replication . Additionally, it triggers caspase activation, affecting cellular metabolism and programmed cell death . These interactions highlight the compound’s potential in modulating metabolic pathways for therapeutic purposes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. Studies have shown that it effectively targets specific cellular compartments, enhancing its therapeutic potential . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s efficacy in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it localizes to the nucleus, where it inhibits Taq polymerase and telomerase, affecting DNA replication . These localization patterns are crucial for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-15-11-7-9(10-5-4-6-14-10)8-12(16-2)13(11)17-3/h7-8,10,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDDZYNMMJOGJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378081 | |

| Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

383127-12-6 | |

| Record name | 2-(3,4,5-Trimethoxyphenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383127-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4,5-trimethoxyphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions the formation of cis-3-isopropenyl-1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine (compound IIa) as a rearrangement product. What was the significance of correctly identifying this compound?

A1: Prior to this research, compound IIa was incorrectly assigned as a methylene derivative. By employing various spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry, the researchers were able to correctly identify the structure of IIa as cis-3-isopropenyl-1,3-dimethyl-2-(3,4,5-trimethoxyphenyl)pyrrolidine []. This accurate identification was crucial for understanding the mechanism of the Stevens rearrangement reaction involving 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts. The revised structure provides valuable insight into the reaction pathway and helps predict potential products in similar rearrangement reactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-[(Diethylamino)methyl]cyclopentanone hydrochloride](/img/structure/B1350119.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)